molecular formula C7H6BrClO B1441525 2-Bromo-4-chloro-6-hydroxytoluene CAS No. 1082040-46-7

2-Bromo-4-chloro-6-hydroxytoluene

Cat. No. B1441525
M. Wt: 221.48 g/mol
InChI Key: SZTOIROWIFCPRY-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-6-hydroxytoluene is a chemical compound. It is also known as 3-bromo-5-chloro-2-methylphenol . It is used for research and development purposes .

Scientific Research Applications

Reactions and Synthesis

BCHT serves as a precursor or intermediate in various chemical syntheses and reactions. For example, the behavior of bromo-derivatives in reactions with hydrochloric acid has been explored, demonstrating transformations relevant to BCHT derivatives (Hertog & Bruyn, 2010). Another study focused on the synthesis of Dapagliflozin, a notable application where BCHT derivatives could potentially play a role in the synthesis pathway (Jie Yafei, 2011).

Environmental Implications

Research on the high-temperature oxidation of mixtures containing compounds similar to BCHT has implications for understanding the environmental impact of brominated and chlorinated compounds. These studies help elucidate the formation of bromochlorodibenzo-p-dioxins and furans, which are of concern due to their persistence and toxicity (Catherine S Evans & B. Dellinger, 2006).

Molecular Structures and Complexes

The study of molecular structures and complexes involving BCHT-related compounds has advanced our understanding of chemical interactions and reactivity. For instance, the synthesis, characterization, and DFT studies of a new crystal compound related to BCHT have provided insights into its optical properties and stability (T. Pal et al., 2021).

Novel Applications

Innovative applications of BCHT derivatives in materials science and bioactive compound synthesis demonstrate the compound's versatility. For example, the synthesis of Nolatrexed Dihydrochloride, a thymidylate synthase inhibitor, showcases the utility of BCHT derivatives in the development of therapeutic agents (Shi Hui-lin, 2008).

Safety And Hazards

2-Bromo-4-chloro-6-hydroxytoluene is intended for research and development use only and is not for medicinal, household, or other use . Specific safety and hazard information is not provided in the searched resources.

properties

IUPAC Name

3-bromo-5-chloro-2-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO/c1-4-6(8)2-5(9)3-7(4)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZTOIROWIFCPRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295991
Record name Phenol, 3-bromo-5-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chloro-6-hydroxytoluene

CAS RN

1082040-46-7
Record name Phenol, 3-bromo-5-chloro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1082040-46-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-bromo-5-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-chloro-2-methylphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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